5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole
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Overview
Description
5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that features a bromomethyl group attached to a cyclopropyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with bromomethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxadiazole derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions (e.g., room temperature to 80°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions include various substituted oxadiazoles, cyclopropyl derivatives, and other functionalized heterocycles .
Scientific Research Applications
Chemistry: In organic synthesis, 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole serves as a versatile building block for constructing more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of the oxadiazole ring contributes to its biological activity and selectivity .
Industry: In the materials science field, this compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole and its derivatives involves interactions with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
Signaling Pathways: In cancer cells, it may interfere with pathways such as PI3K/Akt or MAPK, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
- 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
- 5-(Iodomethyl)-3-cyclopropyl-1,2,4-oxadiazole
- 5-(Methyl)-3-cyclopropyl-1,2,4-oxadiazole
Comparison: Compared to its analogs, 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole exhibits unique reactivity due to the presence of the bromine atom. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromomethyl group can participate in a wider range of chemical transformations compared to the methyl group, enhancing its versatility in synthetic applications .
Properties
IUPAC Name |
5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYNKUUQDIXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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